2-Amino-N-(4-nitrophenyl)propanamide
Description
2-Amino-N-(4-nitrophenyl)propanamide (CAS: 77286-89-6 for the R-isomer; 201731-77-3 for the hydrochloride salt) is a chiral alaninamide derivative with the molecular formula C₉H₁₀N₃O₃ . It features an amino group at the C2 position of the propanamide backbone and a 4-nitrophenyl substituent on the amide nitrogen. This compound is widely utilized as a protease substrate due to its chromogenic 4-nitroaniline moiety, which releases a yellow-colored product upon enzymatic cleavage . Its stereospecificity (S-configuration in L-alanine-4-nitroanilide) is critical for interactions with enzyme active sites .
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUDSMGEYRNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Amino-N-(4-sulfamoylphenyl)propanamide
- Molecular Formula : C₉H₁₁N₃O₃S
- Key Features : Replaces the nitro group with a sulfamoyl (-SO₂NH₂) moiety.
- Applications : Acts as a carbonic anhydrase inhibitor, leveraging the sulfonamide group’s affinity for zinc ions in enzyme active sites .

3-Bromo-N-(4-nitrophenyl)propanamide
- Molecular Formula : C₉H₉BrN₂O₃
- Key Features : A bromine atom at the C3 position of the propanamide chain.
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
Substituent Variations on the Aromatic Ring
N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features : Incorporates a piperidinyl ring with methoxymethyl and phenyl groups.
- Applications : Used as a pharmaceutical intermediate, likely targeting central nervous system (CNS) receptors due to its structural similarity to piperidine-based drugs .
(S)-2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide
Dimeric and Polymeric Derivatives
3,3'-Dithiobis[2-amino-N-(4-nitrophenyl)propanamide]
- Molecular Formula : C₁₈H₂₀N₆O₆S₂
- Key Features : Disulfide bond linking two propanamide units.
- Applications: Potential use in redox-responsive drug delivery systems due to the labile disulfide bridge .
Trifluoromethyl and Benzyloxy Derivatives
Compounds such as 2-amino-N-(4-((trifluoromethyl)benzyl)oxy)benzyl)propanamide (C₁₈H₁₉F₃N₂O₂) exhibit:
Data Tables
Table 1: Structural and Functional Comparison
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